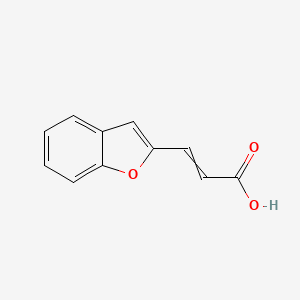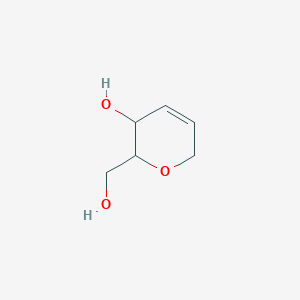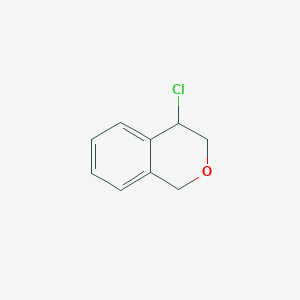
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a phenyl ring substituted with trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate typically involves the reaction of diethyl phosphite with a suitable benzyl halide derivative. The reaction is often carried out in the presence of a base, such as potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
(C2H5O)2P(O)H+C6H3(CF3)2CH2X→(C2H5O)2P(O)CH2C6H3(CF3)2+HX
Where (X) represents a halide group (e.g., bromide or chloride).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and recrystallization, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate undergoes various chemical reactions, including:
Substitution Reactions: The phosphonate group can participate in nucleophilic substitution reactions, where the ethoxy groups can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form phosphonic acids or reduction to form phosphine derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the compound can hydrolyze to form phosphonic acid derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base (e.g., potassium carbonate).
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions with water.
Major Products:
Substitution: Formation of substituted phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine derivatives.
Hydrolysis: Formation of phosphonic acid derivatives.
Scientific Research Applications
Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate has several scientific research applications, including:
Organic Synthesis: Used as a reagent in the synthesis of various organophosphorus compounds.
Materials Science: Employed in the development of flame retardants and plasticizers due to its thermal stability.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as enzyme inhibitors.
Agriculture: Explored as a potential component in the formulation of pesticides and herbicides.
Mechanism of Action
The mechanism of action of Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate involves its interaction with molecular targets through its phosphonate group. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The trifluoromethyl groups enhance the compound’s lipophilicity and stability, allowing it to interact effectively with hydrophobic regions of biological molecules.
Comparison with Similar Compounds
Diethyl phosphite: Another organophosphorus compound with similar reactivity but lacking the trifluoromethyl groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with a similar trifluoromethyl-substituted phenyl group but different functional groups.
Uniqueness: Diethyl 3,5-bis(trifluoromethyl)benzylphosphonate is unique due to the presence of both the phosphonate group and the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications in organic synthesis and materials science.
Properties
CAS No. |
125138-12-7 |
|---|---|
Molecular Formula |
C13H15F6O3P |
Molecular Weight |
364.22 g/mol |
IUPAC Name |
1-(diethoxyphosphorylmethyl)-3,5-bis(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H15F6O3P/c1-3-21-23(20,22-4-2)8-9-5-10(12(14,15)16)7-11(6-9)13(17,18)19/h5-7H,3-4,8H2,1-2H3 |
InChI Key |
YAVRWCHSQKIQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F)OCC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-5,6,7,8,9,10-hexahydro-2H-cycloocta[b]pyran-2-one](/img/structure/B8706814.png)








